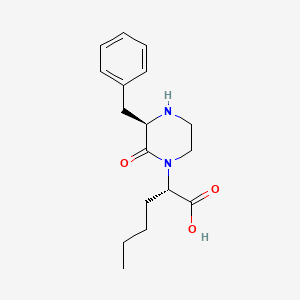
Ethylaminobenzylmethylcarbonyl group
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ethylaminobenzylmethylcarbonyl Group is a small molecule with a complex structure, often used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylaminobenzylmethylcarbonyl Group typically involves multiple steps, starting with the preparation of the benzylmethylcarbonyl precursor. This precursor is then reacted with ethylamine under controlled conditions to form the final compound. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.
Solvent: Common solvents like ethanol or methanol to dissolve reactants and facilitate the reaction.
Catalysts: Acid or base catalysts to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactant Feed: Continuous feeding of benzylmethylcarbonyl and ethylamine into the reactor.
Reaction Control: Monitoring temperature, pressure, and flow rates to maintain optimal conditions.
Purification: Using techniques like distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethylaminobenzylmethylcarbonyl Group undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides (Cl-, Br-), amines (NH2-).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Formed from oxidation reactions.
Reduced Compounds: Resulting from reduction reactions.
Substituted Compounds: Products of nucleophilic substitution.
Scientific Research Applications
Ethylaminobenzylmethylcarbonyl Group has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethylaminobenzylmethylcarbonyl Group exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound can modulate these pathways, leading to desired biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Ethylaminobenzylmethylcarbonyl Group can be compared with other similar compounds, such as:
Benzylmethylcarbonyl Group: Lacks the ethylamino group, resulting in different chemical properties and reactivity.
Ethylaminobenzylcarbonyl Group: Similar structure but with variations in the carbonyl group, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2S)-2-[(3R)-3-benzyl-2-oxopiperazin-1-yl]hexanoic acid |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-9-15(17(21)22)19-11-10-18-14(16(19)20)12-13-7-5-4-6-8-13/h4-8,14-15,18H,2-3,9-12H2,1H3,(H,21,22)/t14-,15+/m1/s1 |
InChI Key |
XGTNRXVUBSVMCM-CABCVRRESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N1CCN[C@@H](C1=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCC(C(=O)O)N1CCNC(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















